![molecular formula C18H18ClF3N4O B2718930 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775443-48-5](/img/structure/B2718930.png)

2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

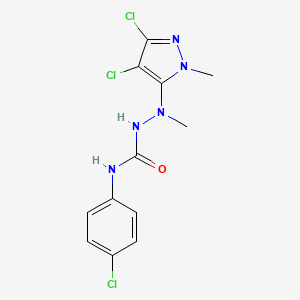

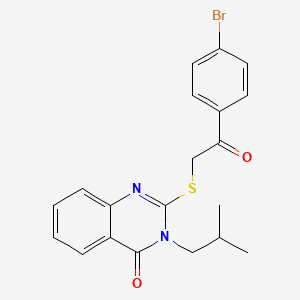

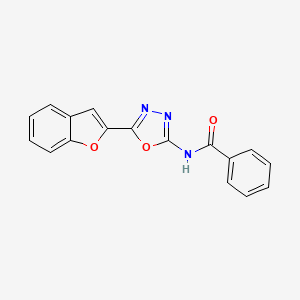

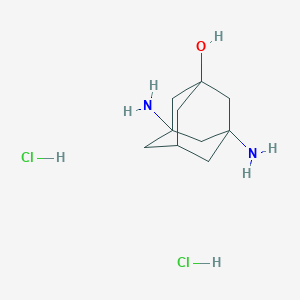

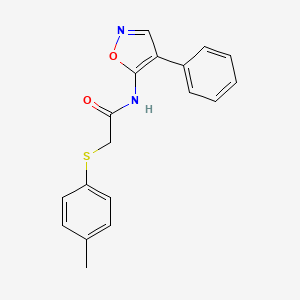

“2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide” is an organic compound . It is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, including “2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide”, involves several steps . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as starting materials .Molecular Structure Analysis

The molecular structure of “2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide” is complex, with several functional groups. It includes a pyrimidine ring, a piperidine ring, and a benzamide group .科学的研究の応用

Capillary Electrophoresis of Related Compounds

A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method is promising for the quality control of IM due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, revealed oral antiarrhythmic activity in mice. Variations in the heterocyclic ring were permissible, and the activity was influenced by the basicity of the amine nitrogen and the link between heterocycle and amide nitrogen (Banitt et al., 1977).

Metabolism in Chronic Myelogenous Leukemia Patients

A study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients identified the main metabolites of flumatinib in humans after oral administration. The parent drug was the main form recovered, and metabolism involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone were synthesized and showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).

KCNQ2/Q3 Potassium Channel Openers

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified, showing activity in rodent models of epilepsy and pain. Compound ICA-069673 advanced into a phase 1 clinical study, demonstrating the potential of these compounds in treating epilepsy and pain (Amato et al., 2011).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Structure-activity relationship studies of a specific inhibitor of NF-kappaB and AP-1 transcription factors aimed to improve oral bioavailability. Substitutions at various positions of the pyrimidine ring affected the cell-based activity, with some analogues showing comparable activity and improved gastrointestinal permeability (Palanki et al., 2000).

将来の方向性

作用機序

Mode of Action

The compound 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and eventually cell death .

Biochemical Pathways

The compound 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide affects the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, it disrupts the normal flow of electrons, which leads to a decrease in the proton gradient across the mitochondrial membrane. This decrease in the proton gradient disrupts the ATP synthesis pathway, leading to a decrease in ATP production .

Result of Action

The primary result of the action of the compound 2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is the inhibition of ATP production due to the disruption of the electron transport chain in the mitochondria . This leads to energy depletion in the cells, which can result in cell death .

特性

IUPAC Name |

2-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJENWHBPUJYBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)

![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)

![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)